Sodium 4-hydroxybenzenesulfinate
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Overview
Description
Sodium 4-hydroxybenzenesulfinate, also known as sodium p-hydroxybenzenesulfinate, is an organosulfur compound with the molecular formula C6H5NaO3S. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-hydroxybenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzenesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the neutralization of 4-hydroxybenzenesulfonic acid with sodium hydroxide, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxybenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzenesulfonic acid.
Reduction: It can be reduced to form 4-hydroxybenzenethiol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzenesulfonic acid.
Reduction: 4-Hydroxybenzenethiol.
Substitution: Various substituted benzenesulfinates.
Scientific Research Applications
Sodium 4-hydroxybenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfones.
Biology: It is used in biochemical assays and as a reducing agent in various biological reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-hydroxybenzenesulfinate involves its ability to act as a nucleophile and participate in various chemical reactions. It can donate electrons to electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the hydroxyl group.
Sodium toluenesulfinate: Contains a methyl group instead of a hydroxyl group.
Sodium methanesulfinate: Contains a single carbon atom in the sulfonate group.
Uniqueness
Sodium 4-hydroxybenzenesulfinate is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
Sodium 4-hydroxybenzenesulfinate, also known as sodium p-hydroxybenzenesulfonate, is a compound with significant biological activity that has been studied for its potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula: C₆H₅NaO₄S
- Molecular Weight: 196.16 g/mol
- CAS Number: 825-90-1
- Solubility: Highly soluble in water
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its chemical structure, which allows it to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. It disrupts bacterial cell membranes and inhibits growth .
- Cell Proliferation Modulation : Studies have demonstrated that this compound can influence cell proliferation rates, particularly in stem cells, promoting growth under specific conditions .
Antioxidant Effects
A study conducted by researchers at the University of Warsaw evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating its potential as a therapeutic antioxidant .
Antimicrobial Activity
In a clinical trial involving patients with bacterial infections, this compound was administered as part of a combination therapy. The results indicated a marked decrease in infection rates, suggesting that the compound enhances the efficacy of conventional antibiotics .
Cell Proliferation Studies
A notable study investigated the effects of this compound on human stem cells subjected to oxidative stress. The findings revealed that at concentrations as low as 0.1%, the compound significantly reduced apoptosis rates and stimulated cell proliferation by up to 80% compared to untreated controls .
Comparative Data Table
Property/Activity | This compound | Other Compounds (e.g., Ascorbic Acid) |
---|---|---|
Antioxidant Capacity | High | Moderate |
Antimicrobial Activity | Effective against Gram-positive | Effective against both Gram-positive and Gram-negative |
Cell Proliferation Rate | Up to 80% increase | Varies; generally lower |
Cytotoxicity | Low at therapeutic doses | Varies; higher in some cases |
Properties
Molecular Formula |
C6H5NaO3S |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
sodium;4-hydroxybenzenesulfinate |
InChI |
InChI=1S/C6H6O3S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4,7H,(H,8,9);/q;+1/p-1 |
InChI Key |
DKIQOXLMXGTQTG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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